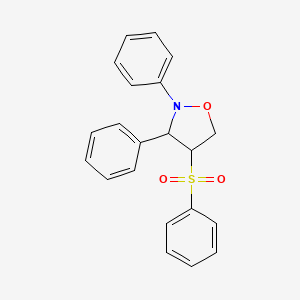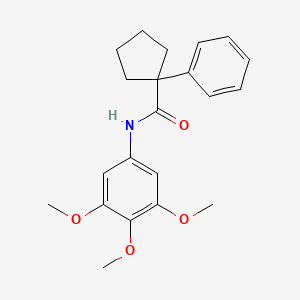
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amplifiers of Phleomycin Against Bacterial Strains The study conducted by D. J. Brown and W. Cowden (1982) illustrates the use of pyridinylpyrimidines derivatives, which share structural similarities with the specified compound, as amplifiers of phleomycin against Escherichia coli. This research highlights the potential of such compounds in enhancing antibiotic efficacy, showcasing an important application in microbiological research and the development of novel antimicrobial strategies Brown & Cowden, 1982.
Antioxidant, Antitumor, and Antimicrobial Activities The work by M. El‐Borai et al. (2013) delves into the synthesis of pyrazolopyridines and their significant antioxidant, antitumor, and antimicrobial activities. This study underscores the versatility of pyridinylamine and related structures in the development of compounds with potential therapeutic benefits, highlighting their role in cancer research and the fight against infectious diseases El‐Borai et al., 2013.
In Vitro Screening for Antimicrobial and Antioxidant Activities E. M. Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their potential in antimicrobial and antioxidant activities. This suggests the compound's structure can be a basis for creating molecules that could combat microbial infections and oxidative stress, contributing to the broader field of medicinal chemistry and pharmacology Flefel et al., 2018.
Orally Active Histone Deacetylase Inhibitor Nancy Z. Zhou et al. (2008) described the design and synthesis of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor that shows promise as an anticancer drug. This research emphasizes the importance of structurally complex compounds in developing new therapies for cancer, indicating the compound's relevance in oncological pharmacology Zhou et al., 2008.
Capillary Electrophoresis of Related Substances Lei Ye et al. (2012) explored the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, demonstrating the analytical applications of pyridinylpyrimidinamines in quality control and pharmaceutical analysis. This indicates the compound's utility in the development and analysis of pharmaceutical agents Ye et al., 2012.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-27(2)31(29,30)16-8-6-15(7-9-16)20(28)23-14-13-22-18-10-11-19(26-25-18)24-17-5-3-4-12-21-17/h3-12H,13-14H2,1-2H3,(H,22,25)(H,23,28)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQFRHGOJRRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717526.png)
![(4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2717527.png)
![1-benzyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2717529.png)
![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)







![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2717549.png)